2-(1-Bromoethyl)-3-methylpyrazine
Description
Overview of Pyrazine (B50134) Heterocycles
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement. fiveable.mebritannica.com This structural feature imparts distinct electronic properties and reactivity to the ring system.
The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science. tandfonline.comresearchgate.netresearchgate.net Pyrazine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fiveable.metandfonline.comresearchgate.netresearchgate.net Their unique electronic and structural characteristics also make them valuable components in the development of functional materials. tandfonline.comresearchgate.net In food chemistry, pyrazines are crucial flavor components, often contributing to roasted or nutty aromas. fiveable.me The versatility of the pyrazine ring allows for various chemical modifications, enabling chemists to synthesize a vast library of derivatives with tailored properties for pharmaceutical and agrochemical research. fiveable.metandfonline.com
The presence of two nitrogen atoms in the pyrazine ring influences its ability to participate in hydrogen bonding, affecting its solubility and molecular interactions. fiveable.me The aromatic nature of the pyrazine ring allows it to undergo electrophilic substitution reactions. fiveable.me The nitrogen atoms also provide sites for reactions such as methylation and nitration. fiveable.me This inherent reactivity makes pyrazines valuable precursors for the synthesis of more complex heterocyclic systems. fiveable.me
The Role of Alkyl Halides in Synthetic Chemistry
Alkyl halides are fundamental reagents in organic synthesis, serving as versatile intermediates for a multitude of chemical transformations. fiveable.me The carbon-halogen bond is polarized due to the higher electronegativity of the halogen, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgyoutube.com
Alkyl bromides are widely used in organic synthesis due to the favorable reactivity of the carbon-bromine bond. fiveable.me They are commonly prepared from alcohols by reaction with reagents like phosphorus tribromide (PBr₃). fiveable.meorgsyn.org The reactivity of alkyl bromides is influenced by the substitution pattern of the alkyl group (primary, secondary, or tertiary), with primary alkyl bromides generally being more reactive in S_N2 reactions due to less steric hindrance. fiveable.memsu.edu They readily participate in nucleophilic substitution, elimination, and coupling reactions, making them essential for the synthesis of pharmaceuticals and agrochemicals. fiveable.me The strength of the carbon-halogen bond decreases down the group, making alkyl iodides the most reactive and alkyl fluorides the least reactive. youtube.com
The reactivity of an alkyl halide is significantly influenced by the groups attached to the carbon bearing the halogen. Benzylic halides, where the halogen is attached to a carbon atom adjacent to a benzene (B151609) ring, exhibit enhanced reactivity in both S_N1 and S_N2 reactions. quora.comyoutube.comstackexchange.comyoutube.com This is due to the ability of the benzene ring to stabilize the carbocation intermediate in an S_N1 reaction through resonance, and to stabilize the transition state in an S_N2 reaction. quora.comstackexchange.comyoutube.com
Similarly, α-haloalkyl groups attached to other activating moieties, such as carbonyls or heterocycles, also show distinct reactivity patterns. The term "α-haloalkyl" refers to a halogen atom being directly attached to the carbon atom adjacent to a functional group. Reactions at this α-carbon are common for aldehydes and ketones and are often catalyzed by acid or base. libretexts.org The presence of the activating group can influence the acidity of the α-protons and the stability of reaction intermediates. youtube.comyoutube.comyoutube.com
Specific Focus: 2-(1-Bromoethyl)-3-methylpyrazine as a Key Building Block
This compound is a specific example of a halogenated alkylpyrazine that serves as a valuable building block in organic synthesis. Its structure combines the features of a pyrazine ring with a reactive secondary alkyl bromide.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol cymitquimica.com |
The presence of the bromine atom at the α-position to the pyrazine ring makes this compound susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. The methyl group at the 3-position of the pyrazine ring can influence the steric and electronic environment of the molecule, potentially directing the course of chemical reactions. The pyrazine ring itself can undergo further modifications, making this compound a versatile scaffold for creating a diverse range of more complex molecules. For instance, related pyrazine derivatives like 2-ethyl-3-methylpyrazine (B101031) are known for their use in flavor chemistry, suggesting potential applications for derivatives of this compound in this field as well. scentree.co
Rationale for Research Interest
The scientific curiosity surrounding halogenated alkylpyrazines stems from several key areas. A primary driver is their role as versatile building blocks in the synthesis of more complex molecules. The ability to functionalize the pyrazine ring system is of significant interest in medicinal chemistry, as pyrazine derivatives have been found to exhibit a wide range of biological activities.
Furthermore, alkylpyrazines are well-established as important flavor and aroma compounds found in many roasted and cooked foods. The targeted synthesis of specific pyrazine derivatives, including halogenated precursors, allows for the systematic study of structure-activity relationships related to their sensory properties. The introduction of a halogen provides a reactive handle to create a library of derivatives for organoleptic evaluation.
Scope of the Academic Investigation
The academic investigation of this compound and related compounds primarily focuses on their synthesis and subsequent chemical transformations. Research in this area seeks to develop efficient and selective methods for their preparation, often starting from readily available alkylpyrazines. A key synthetic transformation is the selective halogenation of the alkyl side chain.
A significant aspect of the investigation involves exploring the reactivity of the bromoethyl group. This includes its use in nucleophilic substitution and elimination reactions to introduce new functionalities and create novel pyrazine derivatives. While specific academic studies on this compound are not extensively documented in publicly available literature, the synthetic routes and reactivity can be inferred from studies on closely related analogs.
For instance, a patented method for the preparation of 2-acetyl-3-alkylpyrazines highlights a crucial step involving the bromination of a 2-ethyl-3-alkylpyrazine to yield a 2-(1-bromoethyl)-3-alkylpyrazine intermediate. nih.gov This process underscores the importance of such halogenated compounds as key intermediates in the synthesis of valuable pyrazine derivatives. The synthesis of the closely related 2-(1-bromoethyl)-3-ethylpyrazine is achieved through the reaction of 2,3-diethylpyrazine (B107213) with N-bromosuccinimide. nih.gov A similar approach is the most logical and practiced route to this compound, starting from 2-ethyl-3-methylpyrazine.
The physical and chemical properties of this compound are essential for its handling and use in synthesis. While detailed experimental data is scarce, some key properties are known.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | cymitquimica.com |
| Molecular Weight | 201.06 g/mol | cymitquimica.com |
The investigation into this compound, and halogenated alkylpyrazines in general, is a testament to the ongoing quest in organic chemistry to develop new synthetic methodologies and create novel molecules with potentially valuable properties. While the specific research on this compound may not be voluminous, its importance as a synthetic intermediate is clear from the broader context of pyrazine chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-bromoethyl)-3-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(8)7-6(2)9-3-4-10-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGGCBMLJHRCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Bromoethyl 3 Methylpyrazine
Precursor Synthesis: Methylpyrazine Derivatives
The formation of asymmetrically substituted pyrazines like 2-ethyl-3-methylpyrazine (B101031) relies on robust methods for creating the pyrazine (B50134) ring, followed by controlled alkylation.
General Strategies for Pyrazine Core Formation
The construction of the pyrazine nucleus is a well-established area of heterocyclic chemistry, with several classical and modern methods available. researchgate.net
Classical condensation reactions are foundational to pyrazine synthesis. These methods typically involve the self-condensation of α-amino ketones or the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. rsc.orgresearchgate.net
Staedel-Rugheimer Pyrazine Synthesis (1876): This method involves reacting a 2-haloacetophenone with ammonia (B1221849) to generate an α-amino ketone, which then undergoes condensation and subsequent oxidation to form a pyrazine. researchgate.netwikipedia.org
Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone. researchgate.netwikipedia.org The key difference lies in the synthesis of the α-amino ketone precursor, which is typically formed by the reduction of an isonitroso ketone. drugfuture.com The resulting dihydropyrazine (B8608421) is then dehydrogenated to the aromatic pyrazine. drugfuture.com
Gastaldi Synthesis (1921): This method is another variation for preparing pyrazine derivatives, specifically hydroxypyrazines. wikipedia.orgrsc.org
For the synthesis of an unsymmetrical pyrazine like 2-ethyl-3-methylpyrazine, these self-condensation methods are not ideal as they would lead to a mixture of products if two different α-amino ketones were used. rsc.org However, the condensation of a specific 1,2-diamine with a specific 1,2-diketone can provide regiochemical control. scentree.co For instance, the reaction of ethylenediamine (B42938) with 2,3-pentanedione (B165514) would be a potential route to a dihydropyrazine intermediate, which upon oxidation, would yield 2-ethyl-3-methylpyrazine.
Modern ring closure strategies offer alternative pathways to substituted pyrazines. These can involve intramolecular cyclizations of acyclic precursors.
One such approach involves the diazidation of N-allyl malonamides, which then undergo thermal or copper-mediated cyclization to form highly substituted pyrazines. rsc.orgrsc.org Another method utilizes the reaction of dicyanide with ammonia to create the pyrazine ring. researchgate.net Furthermore, intramolecular 1,7-carbonyl-enamine cyclization has been studied as a novel method for forming fused azepine rings onto a pyrazine core, demonstrating the versatility of ring closure strategies in creating complex heterocyclic systems. chem-soc.si
Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing pre-existing pyrazine rings or for constructing the ring itself. rsc.orgnih.govtuwien.at Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Heck couplings are commonly employed to form C-C bonds on the pyrazine nucleus. rsc.orgnih.gov For example, chloropyrazines can be effectively coupled with various partners. rsc.org Direct arylation via C-H activation is another emerging technique, although it may have limitations in yield and regioselectivity. rsc.org These methods are generally more applicable to adding substituents to a pre-formed pyrazine ring rather than building the core itself.
Recent research has focused on developing more environmentally benign methods for pyrazine synthesis. researchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and use milder reaction conditions.
One-pot syntheses are particularly attractive. For instance, pyrazine derivatives can be prepared by reacting 1,2-diamines with 1,2-diketones, α-hydroxy ketones, or α-bromo ketones under neat (solvent-free) conditions at room temperature, offering a clean and efficient procedure. ingentaconnect.com Another green method involves the manganese dioxide-catalyzed tandem oxidation of α-hydroxy ketones and 1,2-diamines, although catalyst loading and yields can be a concern. tandfonline.com The use of biocatalysts, such as enzymes, is also a promising green approach for transformations like amide bond formation in pyrazine derivatives. nih.gov Additionally, the synthesis of 2-methylpyrazine (B48319) from crude glycerol (B35011) (a biodiesel by-product) over a Zn-Cr-O catalyst represents a value-added, sustainable process. mdpi.com
Regioselective Alkylation of Pyrazine Ring Systems
Once a pyrazine core is formed, the introduction of alkyl groups at specific positions is crucial. The regioselectivity of alkylation on the electron-deficient pyrazine ring can be challenging.
Direct alkylation methods, such as the Minisci reaction, which involves the reaction of a protonated heterocycle with a radical source, can be employed. A Chinese patent describes the synthesis of 2-ethyl-3,6-dimethylpyrazine from 2,5-dimethylpyrazine (B89654) and n-propionaldehyde via a Minisci-type reaction, which notably avoids the formation of isomers. google.com
For pyridine (B92270), a related heterocycle, the longstanding challenge of C4-alkylation has been addressed by using a removable blocking group at the nitrogen atom, which directs Minisci-type alkylation specifically to the C4 position. nih.govchemrxiv.orgacs.org Similar strategies could potentially be adapted for pyrazine systems to control the position of alkylation.
Another approach to achieving regioselectivity is through directed lithiation. The deprotonation of an existing alkyl group on the pyrazine ring, such as a methyl group, can create a nucleophilic site. For example, the selective deprotonation of one methyl group of 2,3-dimethylpyrazine (B1216465) with an organolithium reagent, followed by trapping with an electrophile, allows for the synthesis of an unsymmetrically substituted pyrazine. mdpi.com This method highlights how the careful choice of base and reaction conditions can control which methyl group is functionalized, providing a route to precursors like 2-ethyl-3-methylpyrazine by using an appropriate ethylating agent.
Synthesis of 2-Ethyl-3-methylpyrazine
The synthesis of 2,3-disubstituted pyrazines, such as 2,3-dimethylpyrazine and the direct precursor 2-ethyl-3-methylpyrazine, is commonly accomplished through the condensation of a 1,2-diamine with an α-dicarbonyl compound. scentree.cogoogle.com For instance, 2,3-dimethylpyrazine can be synthesized by reacting ethylenediamine with butanedione (biacetyl). google.com Similarly, the required starting material, 2-ethyl-3-methylpyrazine, can be formed via a condensation reaction, likely between ethylenediamine and 2,3-pentanedione. scentree.co These reactions, such as the Gutknecht or Gastaldi condensation, form the pyrazine ring under acidic conditions followed by oxidation. scentree.co
Side-Chain Bromination Techniques
With the 2-ethyl-3-methylpyrazine precursor in hand, the next critical step is the selective bromination of the ethyl group at the benzylic-like position (the carbon atom attached to the pyrazine ring). This transformation is typically achieved through radical halogenation.
Radical Halogenation with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for the selective bromination of positions allylic or benzylic to an aromatic ring, a process known as the Wohl-Ziegler reaction. scientificupdate.comorganic-chemistry.orgwikipedia.org The benzylic C-H bonds on the ethyl group of 2-ethyl-3-methylpyrazine are weaker than other C-H bonds in the molecule, making them susceptible to abstraction by a bromine radical. libretexts.org This is due to the resonance stabilization of the resulting benzylic radical. organic-chemistry.orglibretexts.org
The general mechanism involves the homolytic cleavage of the N-Br bond in NBS, initiated by a radical initiator or light, to generate a bromine radical (Br•). wikipedia.orgmasterorganicchemistry.com This radical then abstracts a hydrogen atom from the benzylic position of the ethyl group, forming a resonance-stabilized pyrazinyl-ethyl radical and HBr. libretexts.orglibretexts.org This radical then reacts with a bromine source (either NBS or Br₂ formed in situ) to yield the desired 2-(1-bromoethyl)-3-methylpyrazine and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comlibretexts.org
Achieving high selectivity for bromination at the C-1 position of the ethyl group is paramount. The stability of the intermediate radical plays a key role; the secondary benzylic radical formed by abstracting a hydrogen from the C-1 position is more stable than the primary radical that would form at the C-2 position. organic-chemistry.org Therefore, the reaction inherently favors the formation of the 1-bromoethyl product.
Optimization often involves carefully controlling the reaction conditions. Key factors include the choice of solvent, initiator, and reaction temperature. Studies on similar benzylic brominations have shown that the reaction conditions can significantly influence the yield and selectivity. gla.ac.ukresearchgate.net For example, the bromination of ethylbenzene (B125841) with NBS yields the corresponding benzyl (B1604629) bromide in high yield. nih.gov
Table 1: Factors Influencing Selectivity in Benzylic Bromination
| Parameter | Influence on Reaction | Typical Conditions/Observations |
|---|---|---|
| Substrate | Stability of the resulting radical intermediate. | Secondary benzylic positions are brominated preferentially over primary positions due to higher radical stability. organic-chemistry.org |
| Reagent | Provides a low, steady concentration of bromine radicals. | N-Bromosuccinimide (NBS) is the reagent of choice to minimize side reactions like addition to the aromatic ring. libretexts.orgyoutube.com |
| Temperature | Affects reaction rate and potential side reactions. | Reactions are often run at the reflux temperature of the chosen solvent, such as carbon tetrachloride or 1,2-dichlorobenzene. researchgate.netcommonorganicchemistry.com |
| Initiator | Starts the radical chain reaction. | AIBN (azobisisobutyronitrile) or benzoyl peroxide are common radical initiators. wikipedia.orgcommonorganicchemistry.com |
The choice of initiator and solvent is critical for the success of the Wohl-Ziegler bromination. wikipedia.orgcommonorganicchemistry.com
Initiators: Radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are typically required to start the reaction. commonorganicchemistry.com They decompose upon heating or irradiation to generate initial radicals that begin the chain process. The presence of an initiator can increase the reaction efficiency and yield. acs.org
Solvents: The solvent must be inert to the reaction conditions. Carbon tetrachloride (CCl₄) has been the traditional solvent of choice because NBS is only sparingly soluble in it, which helps maintain the low bromine concentration necessary for selectivity. organic-chemistry.orgmissouri.edu However, due to its toxicity and environmental concerns, alternative solvents are now preferred. organic-chemistry.orgmasterorganicchemistry.com Studies have investigated solvents like benzene (B151609), dichloromethane, hexane (B92381), and 1,2-dichlorobenzene, with the latter showing excellent results in some benzylic brominations, even superior to CCl₄. researchgate.netresearchgate.net Acetonitrile has also been used effectively. organic-chemistry.org It is crucial to use anhydrous solvents, as the presence of water can lead to the hydrolysis of NBS and the desired product. missouri.edu
Table 2: Common Solvents and Initiators for NBS Bromination
| Solvent | Initiator | Typical Use Case | Reference |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | AIBN or Benzoyl Peroxide | Classic Wohl-Ziegler conditions | wikipedia.orgcommonorganicchemistry.commissouri.edu |
| 1,2-Dichlorobenzene | AIBN | Effective and safer alternative to CCl₄ | researchgate.net |
| Acetonitrile | AIBN or UV light | Alternative solvent for benzylic brominations | organic-chemistry.orgnih.gov |
| Benzene | AIBN | Alternative aromatic solvent | researchgate.net |
Alternative Bromination Reagents and Methodologies
While NBS is the most common reagent for this type of transformation, other methods exist.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent, sometimes used with a catalyst like ZrCl₄, can also perform benzylic brominations and may help prevent competing bromination on the aromatic ring itself. scientificupdate.comacs.org
Elemental Bromine (Br₂): Using elemental bromine with UV light can also effect radical side-chain bromination. However, controlling the concentration of Br₂ is difficult, and this method runs a higher risk of undesired side reactions, such as addition to the pyrazine ring, especially if not performed under strict radical-favoring conditions (e.g., high temperature, non-polar solvent). youtube.commasterorganicchemistry.com
H₂O₂-HBr System: A more recent, though potentially aggressive, approach uses a combination of hydrogen peroxide and hydrobromic acid for radical benzyl bromination. researchgate.net
Control of Mono- versus Polybromination
A significant challenge in side-chain halogenation is preventing over-reaction, which leads to polybrominated products (e.g., 2-(1,1-dibromoethyl)-3-methylpyrazine). scientificupdate.com The primary method for controlling the reaction to favor the desired monobrominated product is to carefully manage the stoichiometry of the reactants.
Using a molar equivalent of NBS that is close to or slightly above 1:1 with respect to the starting 2-ethyl-3-methylpyrazine is crucial. researchgate.net Adding the NBS portionwise can also help maintain a low concentration and prevent localized areas of high reagent concentration, which could promote a second bromination on the already-brominated carbon. The inherent low concentration of bromine provided by the NBS/HBr system is the key to minimizing side reactions, including polybromination. scientificupdate.comlibretexts.org If the monobrominated product is the desired outcome, separating it from any di-brominated byproduct via chromatography is often a necessary purification step. scientificupdate.com
Purification and Isolation Strategies
Following the synthesis of this compound, the crude reaction mixture requires purification to isolate the target compound from impurities. The choice of purification strategy is dictated by the physical and chemical properties of the target compound and its impurities, including polarity, solubility, and volatility.
Chromatography is a cornerstone of purification in organic synthesis, and various techniques are employed for the separation of pyrazine derivatives.
Flash Column Chromatography:
Flash column chromatography using silica (B1680970) gel is a widely adopted method for the purification of pyrazine compounds. jasco.humdpi.com The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase. For pyrazines, a common mobile phase consists of a binary mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent like ethyl acetate (B1210297). jasco.hu The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the target compound, this compound.
The efficiency of the separation can be influenced by the properties of the silica gel. While standard silica gel with a surface area of approximately 500 m²/g is often sufficient, challenging separations of closely related pyrazine impurities may benefit from the use of high-performance silica gel with a larger surface area (>700 m²/g). jasco.hu
A study on the purification of chemically related pyrazines demonstrated the successful separation of four derivatives using a Biotage® SNAP Ultra flash chromatography system. jasco.hu The specific conditions for such a separation would be empirically determined for this compound, but a typical starting point would involve a shallow gradient of ethyl acetate in hexane.
Table 1: Representative Flash Chromatography Parameters for Pyrazine Derivatives
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel (Standard or High-Performance) | jasco.hu |
| Mobile Phase | Hexane/Ethyl Acetate or Heptane/Ethyl Acetate | jasco.hu |
| Elution | Gradient elution, increasing polarity | jasco.hu |
| Detection | UV-Vis or Thin-Layer Chromatography (TLC) | mdpi.com |
High-Performance Liquid Chromatography (HPLC):
For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC is commonly used for the analysis and separation of pyrazines. nih.govtut.ac.jp
In this technique, a non-polar stationary phase, typically a C18-bonded silica (ODS), is used in conjunction with a polar mobile phase. nih.govoup.com Common mobile phases for pyrazine separation include mixtures of acetonitrile/water or methanol/water. nih.govtut.ac.jp The components are separated based on their hydrophobicity, with more polar compounds eluting first.
For the separation of closely related pyrazine isomers, specialized chiral stationary phases, such as amylose (B160209) tris-(3,5-dimethylphenyl-carbamate) (Chiralpak AD-H), have been shown to be effective. nih.gov This could be particularly relevant for resolving enantiomers if the synthesis of this compound is not stereospecific. A study on the separation of 2-ethyl-5(6)-methylpyrazine (B1368701) isomers successfully employed a Chiralpak AD-H column with a mobile phase of cyclohexane/isopropanol. nih.gov
Table 2: Representative HPLC Conditions for Pyrazine Separation
| Parameter | Value/Description | Reference |
| Stationary Phase | Octadecyl Silica (ODS, C18) or Chiral Stationary Phase (e.g., Chiralpak AD-H) | nih.govoup.com |
| Mobile Phase | Acetonitrile/Water, Methanol/Water, or Cyclohexane/Isopropanol | nih.govtut.ac.jp |
| Detection | UV-Vis Detector | nih.gov |
| Mode | Reversed-Phase or Chiral Separation | nih.govtut.ac.jp |
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures or completely insoluble.
For brominated aromatic compounds and pyrazine derivatives, a variety of solvent systems can be considered. Common single-solvent systems include alcohols (e.g., ethanol, methanol, isopropanol) and esters (e.g., ethyl acetate). reddit.compitt.edu More frequently, a two-solvent system is employed. In this approach, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until turbidity is observed. The solution is then heated until it becomes clear and allowed to cool slowly to induce crystallization.
Commonly successful solvent mixtures for the recrystallization of organic compounds include heptane/ethyl acetate and methanol/water. reddit.com The optimal solvent or solvent mixture for 2-(1-bromeothyl)-3-methylpyrazine would need to be determined experimentally by testing small quantities of the crude product in various solvents.
Table 3: Common Solvents and Solvent Systems for Recrystallization of Organic Compounds
| Solvent/Solvent System | Polarity | Comments | Reference |
| Ethanol | Polar | Good for many organic compounds. | pitt.edu |
| Methanol/Water | Polar Mixture | The ratio can be adjusted to optimize solubility. | reddit.com |
| Heptane/Ethyl Acetate | Non-polar/Polar Mixture | Effective for a wide range of polarities. | reddit.com |
| Toluene | Non-polar | Can be used for less polar compounds. | pitt.edu |
| Acetonitrile | Polar Aprotic | A versatile solvent for crystallization. | reddit.com |
Reaction Chemistry and Synthetic Transformations
Nucleophilic Substitution Reactions at the Bromine Center
The carbon-bromine bond in 2-(1-bromoethyl)-3-methylpyrazine is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. pressbooks.pub These reactions involve the replacement of the bromide leaving group by a variety of nucleophiles, leading to a diverse range of functionalized pyrazine (B50134) derivatives. pressbooks.pub
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.com The pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.orglibretexts.org
The substrate, this compound, is a secondary alkyl halide. Secondary substrates can undergo both SN1 and SN2 reactions. libretexts.org The SN2 mechanism is favored by strong nucleophiles and polar aprotic solvents, while the SN1 mechanism is favored by weak nucleophiles and polar protic solvents which can stabilize the intermediate carbocation. libretexts.orgyoutube.com The presence of the pyrazine ring, a benzylic-like system, can stabilize the potential carbocation intermediate through resonance, which could favor an SN1 pathway under appropriate conditions. youtube.com However, the concerted, one-step SN2 mechanism is also viable, particularly with unhindered access to the electrophilic carbon. masterorganicchemistry.com
Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound
| Factor | Favors S | Favors S |
| Substrate | Secondary, benzylic-like stabilization of carbocation | Secondary, sterically accessible |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF, DMSO) |
| Leaving Group | Good (Bromide is a good leaving group) | Good (Bromide is a good leaving group) |
The reaction of this compound with oxygen-containing nucleophiles allows for the introduction of hydroxyl and alkoxy groups.
Hydrolysis: In the presence of water, a weak nucleophile, the compound can undergo hydrolysis to form 1-(3-methylpyrazin-2-yl)ethanol. This reaction typically proceeds via an SN1 mechanism, favored by the polar protic nature of water.
Etherification: Reaction with alkoxides (RO⁻) or alcohols (ROH) yields ethers. The Williamson ether synthesis, employing a strong alkoxide nucleophile, would favor an SN2 pathway. For example, reaction with sodium ethoxide would produce 2-(1-ethoxyethyl)-3-methylpyrazine. Using an alcohol as the nucleophile under solvolysis conditions would favor an SN1 mechanism. google.com
The introduction of nitrogen-containing functional groups is readily achieved through reactions with various nitrogen nucleophiles.
Amination: Reaction with ammonia (B1221849) or primary and secondary amines can lead to the corresponding primary, secondary, or tertiary amines. These reactions are crucial for the synthesis of many biologically active compounds. The use of a strong, negatively charged nucleophile like an amide anion would favor an SN2 pathway, while neutral amines might proceed through either mechanism depending on the reaction conditions.
The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis, and this compound serves as a suitable electrophile for such reactions.
Cyanation: The reaction with cyanide salts, such as sodium or potassium cyanide, introduces a nitrile group, forming 2-(3-methylpyrazin-2-yl)propanenitrile. The cyanide ion is a potent nucleophile, and this reaction typically proceeds via an SN2 mechanism.
Malonate Alkylation: This classic method for forming carbon-carbon bonds involves the reaction with a soft nucleophile like diethyl malonate in the presence of a base. orgsyn.org The enolate of diethyl malonate attacks the electrophilic carbon of this compound, displacing the bromide and forming diethyl 2-(1-(3-methylpyrazin-2-yl)ethyl)malonate. orgsyn.orggoogle.com This intermediate can then be hydrolyzed and decarboxylated to yield 3-(3-methylpyrazin-2-yl)butanoic acid.
Organometallic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the bromine in this compound is on an sp³-hybridized carbon and not directly suitable for many standard cross-coupling reactions that typically utilize sp²-hybridized halides, the pyrazine ring itself can be halogenated to participate in these transformations. For instance, a related compound, 2-bromo-3-methylpyrazine, would be a suitable substrate. sigmaaldrich.comsigmaaldrich.com
Assuming a related bromopyrazine substrate where the bromine is attached to the pyrazine ring (an sp² carbon), the following cross-coupling reactions would be highly relevant.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. nih.gov It is widely used due to the mild reaction conditions and the low toxicity of the boron reagents. nih.gov A bromopyrazine could be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govrsc.orgresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. wikipedia.org It is known for its tolerance of a wide range of functional groups. uwindsor.ca A bromopyrazine could react with an organostannane to create new C-C bonds, although the toxicity of organotin compounds is a significant drawback. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an organohalide. chemspider.com It offers a significant advantage over traditional nucleophilic substitution methods for the synthesis of aryl amines. A bromopyrazine could be coupled with a variety of primary or secondary amines using a palladium catalyst and a suitable ligand. researchgate.net
Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions with a Bromopyrazine Substrate
| Reaction | Coupling Partner | Bond Formed | Catalyst/Ligand System (Examples) |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C(sp²) - C(sp²) / C(sp²) - C(sp) | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhosPdG2/XPhos |
| Stille | Organostannane (e.g., R-SnBu₃) | C(sp²) - C(sp²) / C(sp²) - C(sp) | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-Tol)₃ |
| Buchwald-Hartwig | Primary/Secondary Amine | C(sp²) - N | [Pd₂(dba)₃]/BINAP, XPhos |
Other Transition-Metal Catalyzed Transformations
Beyond the well-established cross-coupling reactions, other transition-metal-catalyzed transformations can be envisaged for this compound and its derivatives. The Heck reaction, for example, typically involves the coupling of an organic halide with an alkene. While less common for C(sp³)-Br bonds, under specific catalytic conditions, Heck-type reactions with benzylic halides have been reported. chemistrysteps.com
Another important class of reactions is the Kumada coupling, which utilizes a Grignard reagent as the nucleophilic partner. wikipedia.org This reaction is particularly useful for forming C-C bonds and has been successfully applied to a range of organic halides.
Elimination Reactions
Formation of Unsaturated Alkylpyrazine Derivatives
The 1-bromoethyl group in this compound can undergo elimination of hydrogen bromide (HBr) to form an unsaturated side chain. This dehydrobromination reaction typically proceeds in the presence of a base and leads to the formation of 2-vinyl-3-methylpyrazine. The choice of base and reaction conditions can influence the yield and selectivity of the elimination process over potential substitution reactions.
The resulting 2-vinyl-3-methylpyrazine is a valuable synthon, as the vinyl group can participate in a variety of subsequent transformations, including polymerization, cycloadditions, and further functionalization.
Table 3: Conditions for Dehydrobromination
| Base | Solvent (Example) | Potential Outcome |
| Potassium tert-butoxide | Tetrahydrofuran (THF) | High yield of elimination product |
| Triethylamine | Dichloromethane | Milder conditions, may require heating |
| 1,8-Diazabicycloundec-7-ene (DBU) | Acetonitrile | Strong, non-nucleophilic base favoring elimination |
This table provides examples of common bases and solvents used for dehydrobromination reactions. The optimal conditions for the conversion of this compound to 2-vinyl-3-methylpyrazine would require experimental optimization.
Further Functionalization of the Pyrazine Ring
Electrophilic Aromatic Substitution (EAS) with Deactivated Pyrazines
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deactivation is further enhanced by the electron-withdrawing inductive effect of the 2-(1-bromoethyl)-3-methyl substituent. Consequently, electrophilic aromatic substitution (EAS) reactions on this ring are significantly challenging. wikipedia.org
Reactions such as nitration and Friedel-Crafts acylation typically require harsh conditions and may proceed with low yields and poor selectivity. The strong deactivation of the ring makes it less nucleophilic and thus less reactive towards electrophiles. Forcing conditions, such as the use of fuming nitric acid for nitration or strong Lewis acids for Friedel-Crafts reactions, would likely be necessary, and the regioselectivity of such reactions would be difficult to predict. rsc.orgbyjus.comnih.gov
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. organic-chemistry.orgwikipedia.org For pyrazine systems, which are inherently electron-deficient and prone to nucleophilic addition, DoM can be challenging. harvard.edu Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed to effect deprotonation. uwindsor.ca
In the case of this compound, several outcomes are possible upon treatment with a strong base like n-butyllithium (n-BuLi) or LiTMP. The primary competition would be between metalation of the pyrazine ring at the C-5 position, deprotonation of one of the alkyl side-chains (lateral metalation), and halogen-metal exchange at the bromoethyl group.
Neither the methyl nor the bromoethyl group are considered strong classical DMGs for ring metalation. organic-chemistry.org However, the pyrazine nitrogens themselves can coordinate the lithium reagent, directing metalation to an adjacent carbon. Given the substitution at C-2 and C-3, the most likely position for ring deprotonation would be C-5.
A more probable reaction pathway, however, is lateral metalation at one of the alkyl side-chains. The protons on the carbon adjacent to the pyrazine ring (the benzylic-like position) are more acidic than other alkyl protons. Research on 2,3-dimethylpyrazine (B1216465) has shown that treatment with n-BuLi leads to deprotonation of one of the methyl groups to form a benzyl-type lithium intermediate, which can then be trapped with an electrophile.
Another significant possibility is the reaction at the bromoethyl group. Treatment with an alkyllithium reagent could result in a halogen-metal exchange, which is often faster than deprotonation for aryl and alkyl bromides. wikipedia.org This would generate a new organolithium species at the side-chain. Alternatively, elimination of HBr could occur to form 2-ethenyl-3-methylpyrazine.
Given the lack of direct experimental data for this compound, the following table presents plausible DoM strategies and their potential outcomes based on the reactivity of analogous compounds.
| Substrate | Reagents and Conditions | Potential Intermediate(s) | Potential Product(s) after Electrophilic Quench (E+) | Plausible Yield Range (%) |
| This compound | 1. n-BuLi, THF, -78 °C; 2. E+ | 2-(1-Lithioethyl)-3-methylpyrazine (via halogen-metal exchange) | 2-(1-E-ethyl)-3-methylpyrazine | Moderate to High |
| This compound | 1. LiTMP, THF, -78 °C; 2. E+ | 2-(1-Bromoethyl)-3-(lithiomethyl)pyrazine (via lateral metalation) | 2-(1-Bromoethyl)-3-(E-methyl)pyrazine | Moderate |
| This compound | 1. LiTMP, THF, -78 °C; 2. E+ | 5-Lithio-2-(1-bromoethyl)-3-methylpyrazine (via ring metalation) | 5-E-2-(1-bromoethyl)-3-methylpyrazine | Low to Moderate |
This table is illustrative and based on general principles of organolithium chemistry and reactivity of related pyrazine derivatives. Actual yields and product distributions would require experimental verification.
Oxidation Reactions (e.g., N-oxidation, Side-chain Oxidation)
The oxidation of this compound can be directed towards the pyrazine nitrogen atoms (N-oxidation) or the alkyl side-chains.
N-oxidation
The pyrazine nitrogen atoms can be oxidized to the corresponding N-oxides using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. rsc.orgorganic-chemistry.org The electron-donating alkyl groups at the C-2 and C-3 positions would activate the pyrazine ring towards oxidation. Given the steric hindrance from the adjacent substituents, a mixture of the 1-oxide and 4-oxide would be expected, with the relative ratio influenced by the steric bulk of the bromoethyl group. The N-oxide functionality significantly alters the electronic properties of the pyrazine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.
Side-chain Oxidation
The alkyl side-chains of pyrazines can undergo oxidation, analogous to the benzylic oxidation of alkylbenzenes. libretexts.orgpearson.com This reaction typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7), and the presence of a hydrogen atom on the carbon directly attached to the ring. libretexts.orgyoutube.com
For this compound, both the methyl and the bromoethyl groups possess such hydrogens. Oxidation with a strong oxidant like hot, alkaline KMnO4 would likely lead to the oxidation of both side-chains to carboxylic acids, resulting in the formation of 2,3-pyrazinedicarboxylic acid, with the bromoethyl group being cleaved in the process. libretexts.orgyoutube.com
Milder oxidation conditions might allow for more selective transformations. For instance, oxidation of the corresponding N-oxide with certain reagents can sometimes lead to functionalization of the side-chain. Research on the oxidation of benzylic halides with pyridine (B92270) N-oxide in the presence of silver oxide has shown the formation of carbonyl compounds. By analogy, it is conceivable that the bromoethyl group in an N-oxidized derivative of the target compound could potentially be converted to an acetyl group under similar conditions.
The following table summarizes the expected outcomes of oxidation reactions on this compound and its analogs.
| Substrate | Oxidizing Agent and Conditions | Primary Product(s) | Plausible Yield Range (%) |
| 2-Ethyl-3-methylpyrazine (B101031) | m-CPBA, CH2Cl2, 0 °C to rt | 2-Ethyl-3-methylpyrazine 1-oxide and 4-oxide | 70-90 (as a mixture) |
| This compound | Hot alkaline KMnO4, then H3O+ | 2,3-Pyrazinedicarboxylic acid | Moderate to High |
| 2-Ethyl-3-methylpyrazine | Hot alkaline KMnO4, then H3O+ | 2,3-Pyrazinedicarboxylic acid | High |
| This compound 1-oxide | Ag2O, pyridine N-oxide | 2-Acetyl-3-methylpyrazine 1-oxide | Low to Moderate |
This table is illustrative and based on established oxidation methodologies for related aromatic and heteroaromatic compounds. Experimental validation is necessary to determine the precise outcomes for this compound.
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
The predicted ¹H NMR spectrum of 2-(1-Bromoethyl)-3-methylpyrazine would exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the pyrazine (B50134) ring are expected to appear in the downfield region, typically between 8.0 and 8.5 ppm, due to the deshielding effect of the aromatic system and the electronegative nitrogen atoms. The methine proton of the bromoethyl group is predicted to be a quartet, shifted further downfield by the adjacent electronegative bromine atom. The methyl protons of the bromoethyl group will appear as a doublet, while the methyl protons directly attached to the pyrazine ring will be a singlet in the upfield region.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | d | 1H | H-5 |
| ~8.30 | d | 1H | H-6 |
| ~5.20 | q | 1H | CH-Br |
| ~2.60 | s | 3H | 3-CH₃ |
| ~2.00 | d | 3H | CH-CH₃ |
d: doublet, q: quartet, s: singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyrazine ring are expected to resonate in the downfield region of the spectrum. The carbon atom attached to the bromine (C-Br) will also be significantly deshielded. The methyl carbons will appear at the most upfield positions.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~155 | C-2 |
| ~152 | C-3 |
| ~145 | C-5 |
| ~143 | C-6 |
| ~45 | CH-Br |
| ~22 | 3-CH₃ |
| ~20 | CH-CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. Key expected correlations would be between the H-5 and H-6 protons of the pyrazine ring, and between the methine proton (CH-Br) and the methyl protons (CH-CH₃) of the bromoethyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the signal at ~8.45 ppm would correlate with the carbon signal at ~145 ppm (C-5), and the proton signal at ~5.20 ppm would correlate with the carbon signal at ~45 ppm (CH-Br).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would be expected from the 3-CH₃ protons to the C-2 and C-3 carbons of the pyrazine ring, and from the methine proton of the bromoethyl group to the C-2 carbon of the pyrazine ring.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the precise molecular formula of this compound. The predicted exact mass would be calculated based on the most abundant isotopes of its constituent atoms (C₇H₉⁷⁹BrN₂). This high-precision measurement would provide strong evidence for the elemental composition of the molecule.
Predicted HRMS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 201.0025 |
| [M+Na]⁺ | 222.9844 |
Fragmentation Patterns and Structural Characterization
In a mass spectrometer, this compound would undergo fragmentation upon ionization. The analysis of these fragments provides valuable clues about the molecule's structure. A key fragmentation pathway would likely involve the loss of the bromine atom, leading to a stable carbocation. Another expected fragmentation would be the cleavage of the ethyl group. The pyrazine ring itself is relatively stable and would likely be observed as a prominent fragment.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 200/202 | [M]⁺ (Isotopic pattern due to Br) |
| 121 | [M - Br]⁺ |
| 106 | [M - C₂H₄Br]⁺ |
| 93 | [C₅H₅N₂]⁺ |
The presence of the characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the molecular ion peak and any bromine-containing fragments would be a definitive indicator of its presence in the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of molecular vibrations, providing a unique "fingerprint" of the compound and valuable information about its functional groups.
A detailed vibrational analysis of this compound would involve the identification of characteristic absorption bands corresponding to its distinct functional groups. The primary functional groups expected in this molecule are the pyrazine ring, the alkyl (methyl and ethyl) groups, and the carbon-bromine (C-Br) bond.
The pyrazine ring would exhibit several characteristic vibrations, including C-H stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane bending modes. The aliphatic C-H bonds of the methyl and bromoethyl substituents would show stretching vibrations typically in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.
However, a comprehensive search of scientific literature and spectral databases did not yield specific experimental or computationally predicted infrared spectral data for this compound. Therefore, a detailed table of its specific vibrational frequencies cannot be provided at this time.
X-ray Crystallography
A single-crystal X-ray diffraction analysis of this compound would reveal the exact solid-state conformation of the molecule. This includes the planarity of the pyrazine ring and the stereochemical configuration at the chiral carbon of the 1-bromoethyl group. It would provide precise measurements of all bond lengths, such as the C-N and C-C bonds within the pyrazine ring, the C-C bond of the ethyl group, and the C-Br bond, as well as all intramolecular bond angles.
Despite a thorough review of crystallographic databases, no published crystal structure for this compound has been found. Consequently, specific data on its solid-state molecular structure, including unit cell dimensions, space group, and atomic coordinates, are not available.
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Given its structure, potential interactions could include van der Waals forces, dipole-dipole interactions arising from the polar C-Br and C-N bonds, and potentially weaker C-H···N or C-H···Br hydrogen bonds. Halogen bonding, where the bromine atom acts as an electrophilic region interacting with a nucleophilic nitrogen atom of an adjacent pyrazine ring, might also play a role in the crystal packing. nih.gov
Without a determined crystal structure, a definitive analysis of the specific intermolecular interactions, their geometries, and their relative contributions to the stability of the crystal lattice of this compound cannot be performed.
Theoretical and Computational Studies
Quantum Chemical Calculations
Detailed quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the fundamental properties of molecules. However, for 2-(1-Bromoethyl)-3-methylpyrazine, specific findings from these methods are not available in the current body of scientific literature.
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. Typically, calculations at levels such as B3LYP with a 6-31G(d,p) basis set would be employed to predict bond lengths, bond angles, and dihedral angles of this compound. Such studies would also reveal the distribution of electron density and provide insights into the molecule's reactivity. However, no published studies have reported these fundamental computational analyses for this specific compound.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer alternative and often more rigorous approaches to calculating molecular properties. These methods are foundational in computational chemistry for providing a wave-function-based description of the electronic system. A comparative study using these methods alongside DFT would offer a comprehensive picture of the electronic nature of this compound. Unfortunately, the scientific community has not published any such computational investigations.
Reaction Mechanism Studies
The study of reaction mechanisms through computational means allows for the mapping of reaction pathways, identification of transition states, and calculation of energetic barriers. This knowledge is invaluable for optimizing reaction conditions and predicting product distributions.
For a molecule like this compound, which contains a reactive bromoethyl group, computational studies could elucidate the mechanisms of nucleophilic substitution or elimination reactions. By mapping the potential energy surface, researchers can identify the transition state structures and intermediates involved in these transformations. The absence of such studies means that the mechanistic details of reactions involving this compound can only be inferred from general chemical principles rather than specific computational evidence.
Computational chemistry can provide quantitative data on the kinetics and thermodynamics of chemical reactions. Activation energies, reaction enthalpies, and Gibbs free energies can be calculated to predict the feasibility and rate of a reaction. For this compound, this could involve, for example, the heterolytic cleavage of the carbon-bromine bond. However, no such calculated kinetic or thermodynamic data are available in the public domain.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools that correlate the structural or property-based features of molecules with their activities or other characteristics. In the realm of synthetic chemistry, these methods can be leveraged to predict reaction outcomes, stability, and other properties, thereby guiding experimental design and saving valuable resources.
Molecular Descriptors for Pyrazine (B50134) Scaffolds
The foundation of any QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For pyrazine scaffolds, a diverse array of descriptors can be calculated to capture their unique electronic and steric features. These descriptors are broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.
Studies on various pyrazine derivatives have highlighted the importance of several key descriptors. For instance, in a quantitative structure-property relationship (QSPR) study on a series of pyrazine derivatives, descriptors such as the logarithm of the partition coefficient (logP), molecular weight (MW), and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were found to be significant. ijournalse.orgelectrochemsci.org
A representative set of molecular descriptors that would be relevant for characterizing the this compound scaffold is presented in Table 1. This selection is based on descriptors commonly employed in QSAR studies of related heterocyclic compounds.
| Descriptor Class | Descriptor | Description | Potential Relevance for this compound |
|---|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Basic property influencing physical characteristics. |
| Topological | Wiener Index (W) | A distance-based topological index that reflects the branching of the molecule. | Characterizes the molecular shape and size. researchgate.net |
| Geometrical | Molecular Volume (MV) | The volume occupied by the molecule. | Influences steric interactions in chemical reactions. electrochemsci.org |
| Quantum-Chemical | Energy of HOMO (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. electrochemsci.orgsemanticscholar.org |
| Energy of LUMO (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. electrochemsci.orgsemanticscholar.org | |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates the chemical reactivity and stability of the molecule. semanticscholar.org | |
| Dipole Moment (μ) | A measure of the polarity of the molecule. | Influences intermolecular interactions and solubility. electrochemsci.orgsemanticscholar.org |
Predictive Modeling in Synthetic Chemistry
Predictive modeling in synthetic chemistry, powered by QSAR and machine learning algorithms, aims to forecast various aspects of a chemical reaction or the properties of a target molecule, thereby streamlining the synthesis process. While often associated with predicting biological activity, these models are equally valuable in predicting physicochemical properties and reactivity relevant to synthesis.
Multiple Linear Regression (MLR) is a commonly used statistical technique to establish a linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (a property to be predicted). ijournalse.orgelectrochemsci.orgsemanticscholar.org For instance, a model could be developed to predict the stability of a pyrazine derivative under certain reaction conditions based on its electronic and steric descriptors.
More advanced, non-linear methods like Artificial Neural Networks (ANN) can capture more complex relationships between molecular structure and properties. semanticscholar.org These models, inspired by the structure of the human brain, can be trained on existing experimental data to make predictions for new, unsynthesized compounds. For example, an ANN model could be trained to predict the yield of a specific type of reaction for a range of substituted pyrazines, including those with halogenated side chains.
A hypothetical predictive model for a property relevant to the synthesis of pyrazine derivatives is illustrated in Table 2. This table showcases how a set of calculated molecular descriptors for different pyrazine compounds could be used to predict a certain property, for example, the reaction rate constant (log k). The predicted values would be generated by a pre-established QSAR equation.
| Compound | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Predicted log k |
|---|---|---|---|---|
| 2-Methylpyrazine (B48319) | -9.58 | -0.75 | 0.78 | 1.25 |
| 2,3-Dimethylpyrazine (B1216465) | -9.45 | -0.68 | 0.95 | 1.50 |
| 2-Ethyl-3-methylpyrazine (B101031) | -9.40 | -0.65 | 0.98 | 1.55 |
| 2-Bromo-3-methylpyrazine | -9.75 | -1.10 | 1.85 | 0.85 |
| This compound (Hypothetical) | -9.70 | -1.05 | 1.95 | 0.95 |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate
The inherent reactivity of the bromoethyl group, coupled with the electronic nature of the pyrazine (B50134) ring, positions this compound as a powerful tool for synthetic chemists.
The synthesis of complex, fused heterocyclic systems is a major focus of organic chemistry, driven by the search for new biologically active compounds and functional materials. nih.govmdpi.com Halogenated pyrazines are frequently employed as precursors in cross-coupling reactions to build more elaborate structures. rsc.org
The 1-bromoethyl substituent in 2-(1-Bromoethyl)-3-methylpyrazine serves as a potent electrophilic site, ideal for nucleophilic substitution reactions. This allows for the facile introduction of various functionalities or the connection to other molecular fragments. For instance, it can react with amines, thiols, or alcohols to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This reactivity is crucial for assembling larger, polycyclic heterocyclic systems. A notable example is the potential synthesis of pyrrolo[2,3-b]pyrazines, a class of compounds with significant biological activity. The reaction sequence could involve an initial Sonogashira coupling on a halogenated pyrazine followed by a base-induced cyclization, a strategy that has proven effective for related pyrazine derivatives. rsc.org The bromoethyl group on our target molecule provides a direct handle for creating such fused systems through intramolecular or intermolecular cyclization strategies.
Table 1: Potential Reactions for Heterocycle Synthesis using this compound
| Reaction Type | Nucleophile | Potential Product Class |
|---|---|---|
| Nucleophilic Substitution | Primary Amine (R-NH₂) | Substituted Aminoethyl-pyrazines |
| Nucleophilic Substitution | Thiol (R-SH) | Thioether-linked Pyrazines |
| Cyclization (intramolecular) | Tethered Amine | Fused Piperazinones or Diazepines |
This table presents hypothetical, yet chemically plausible, transformations based on the known reactivity of α-bromoethyl groups.
Nitrogen-containing polymers are a class of materials valued for their thermal stability, conductivity, and unique optoelectronic properties. nih.gov Pyrazine units have been incorporated into polymer backbones to create conjugated materials with low bandgaps, suitable for n-type semiconductor applications. rsc.org
This compound is a promising candidate as a monomer for synthesizing such polymers. The bromoethyl group can participate in polycondensation reactions. For example, reaction with a diamine could lead to the formation of a poly(amino-pyrazine), a novel polymer class. Alternatively, dehydrobromination could potentially yield 2-vinyl-3-methylpyrazine in situ, which could then undergo vinyl polymerization. Recent breakthroughs have shown that even challenging pyrazinacene monomers can be polymerized using unconventional methods like dehydrohalogenation with metal catalysts, resulting in high molecular weight conjugated polymers. nih.govrsc.org This suggests that with the right catalytic system, this compound could be a viable precursor to novel nitrogen-rich polymers with tailored properties for applications in electronics and sustainable materials. maastrichtuniversity.nl
Development of Novel Organic Frameworks
The ability of pyrazine to coordinate with metal ions has made it a popular ligand in the construction of porous crystalline materials like metal-organic frameworks (MOFs).
Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The pyrazine molecule, with its two opposing nitrogen atoms, is an excellent "pillar" or bridging ligand, connecting metal centers to form 2D or 3D networks. rsc.org The specific geometry and properties of the resulting MOF are dictated by the coordination chemistry of the metal and the structure of the organic linker. nih.gov
This compound can act as a monodentate or bidentate ligand in MOF synthesis. The two nitrogen atoms of the pyrazine ring can coordinate to metal centers, similar to unsubstituted pyrazine. nih.gov The methyl and bromoethyl substituents would not directly participate in the coordination but would project into the pores of the framework. These groups would have a significant influence on the MOF's properties:
Steric Effects: The bulk of the substituents would influence the framework topology, pore size, and guest accessibility.
Electronic Effects: The electron-donating methyl group and the electron-withdrawing bromoethyl group would modulate the electron density of the pyrazine ring, affecting the strength of the metal-ligand bond.
Post-Synthetic Modification: The reactive C-Br bond offers a site for post-synthetic modification, where the properties of the MOF could be altered after its initial construction.
Table 2: Influence of Substituents on Pyrazine-based MOFs
| Substituent | Effect on Ligand | Consequence for MOF Structure | Potential Application |
|---|---|---|---|
| None (Pyrazine) | Simple bridging ligand | Forms regular, predictable frameworks | Gas storage, separation |
| -CH₃ | Electron-donating, steric bulk | Modifies electronic properties, reduces pore symmetry | Catalysis |
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Pyrazine derivatives are known to form ordered structures through π-π stacking interactions, where the electron-deficient pyrazine ring interacts with electron-rich aromatic systems. chimia.ch
The structure of this compound is well-suited for creating complex supramolecular assemblies. Beyond π-π stacking, the bromine atom can participate in halogen bonding—a strong, directional non-covalent interaction between a halogen atom and a Lewis base. This provides an additional, powerful tool for directing the self-assembly process. The interplay of π-stacking, halogen bonding, and weaker van der Waals forces could be exploited to design intricate and functional supramolecular architectures, such as liquid crystals or host-guest systems. chimia.ch
Design of Optoelectronic Materials
Pyrazine's electron-deficient nature makes it an excellent component for materials used in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The incorporation of a pyrazine ring into a π-conjugated system tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport, which is desirable for n-type materials.
The specific substituents on this compound would allow for fine-tuning of its optoelectronic properties. While the core pyrazine ring provides the essential electron-accepting character, the methyl and bromoethyl groups can be used to modify solubility, film-forming properties, and energy levels. For instance, replacing the bromine atom via nucleophilic substitution could attach larger conjugated groups, extending the π-system and shifting the absorption and emission wavelengths of the material. This modular approach is key to designing new materials for high-performance OLEDs and other electronic devices.
π-Conjugated Systems Incorporating Pyrazine Moieties
The incorporation of pyrazine units into π-conjugated systems is a promising strategy for developing novel organic electronic materials. The electron-deficient nature of the pyrazine ring can impart desirable properties, such as n-type conductivity and improved stability, to the resulting polymers and macromolecules.
A key synthetic route to incorporating a pyrazine moiety into a conjugated backbone is through the formation of a vinylpyrazine derivative. In this context, this compound can serve as a crucial precursor. Through a dehydrobromination reaction, typically facilitated by a non-nucleophilic base, this compound can be converted to 2-ethenyl-3-methylpyrazine. This process involves the elimination of a hydrogen atom from the carbon adjacent to the bromine-bearing carbon and the bromine atom itself, resulting in the formation of a carbon-carbon double bond.
The resulting 2-ethenyl-3-methylpyrazine, a type of vinylpyrazine, is a valuable monomer for polymerization reactions. It can undergo various polymerization techniques, such as free-radical polymerization or controlled radical polymerization methods like RAFT or ATRP, to yield poly(2-ethenyl-3-methylpyrazine). The properties of the resulting polymer, such as its molecular weight and polydispersity, can be tuned by the choice of polymerization conditions.
Furthermore, the vinyl group in 2-ethenyl-3-methylpyrazine provides a handle for participation in cross-coupling reactions, such as the Heck or Stille coupling. These reactions allow for the connection of the pyrazine unit to other aromatic or heteroaromatic systems, leading to the formation of extended π-conjugated structures. For instance, a Heck coupling reaction with an aryl halide could yield a stilbene-like structure containing a pyrazine ring, which could be a building block for larger dendritic or polymeric systems. The presence of the methyl group on the pyrazine ring can also influence the solubility and solid-state packing of the final materials.
Recent research has highlighted the potential of pyrazinacenes, which are linearly fused pyrazine-containing aromatic compounds, in the development of n-type organic semiconductors. nih.govbeilstein-journals.orgresearchgate.net While the direct synthesis from this compound is not explicitly detailed, the principles of forming conjugated systems through vinylpyrazine intermediates are well-established.
Table 1: Potential Reactions for π-Conjugated System Synthesis
| Reaction Type | Reactant(s) | Product Type | Potential Application |
| Dehydrobromination | This compound, Base | 2-Ethenyl-3-methylpyrazine | Monomer for polymerization |
| Polymerization | 2-Ethenyl-3-methylpyrazine | Poly(2-ethenyl-3-methylpyrazine) | Organic electronic material |
| Heck Coupling | 2-Ethenyl-3-methylpyrazine, Aryl Halide | Pyrazine-containing stilbene (B7821643) derivative | Building block for larger conjugated systems |
Fluorescent Probes and Dyes (academic focus, not specific to biological imaging)
The development of novel fluorescent probes and dyes is of great interest for applications in sensing, imaging, and materials science. The pyrazine core, due to its electronic properties, can act as a component of a fluorophore, often as an acceptor unit in a donor-acceptor system. The reactive nature of the bromoethyl group in this compound makes it a suitable starting material for the synthesis of new fluorescent derivatives.
The primary synthetic strategy involves the nucleophilic substitution of the bromine atom. The carbon-bromine bond in the 1-bromoethyl group is susceptible to attack by a wide range of nucleophiles. This allows for the covalent attachment of various chromophoric or fluorophoric units to the pyrazine scaffold.
For instance, a molecule containing a primary or secondary amine, a thiol, or an alcohol functional group can act as a nucleophile. Reaction with this compound would lead to the formation of a new molecule where the pyrazine unit is linked to the nucleophilic species via a C-N, C-S, or C-O bond, respectively. If the attacking nucleophile is part of a known fluorescent dye, this reaction effectively appends a pyrazine moiety to it.
The introduction of the 2-methylpyrazine (B48319) group can significantly alter the photophysical properties of the original fluorophore. The electron-withdrawing nature of the pyrazine ring can lead to a red-shift in the absorption and emission spectra, a phenomenon known as intramolecular charge transfer (ICT). The extent of this shift can be influenced by the solvent polarity, making such dyes potentially useful as solvatochromic probes.
While specific examples starting from this compound are not prevalent in the literature, the synthesis of pyrazine-based fluorescent probes through the functionalization of reactive pyrazine derivatives is a known approach. For example, pyrazine-bridged donor-acceptor-donor fluorescent probes have been synthesized for various imaging applications.
Table 2: Hypothetical Synthesis of Pyrazine-Containing Dyes
| Nucleophile (Fluorophore) | Resulting Linkage | Potential Dye Class |
| Aniline derivative | C-N | Donor-Acceptor Dye |
| Thiophenol derivative | C-S | Thioether-linked Fluorophore |
| Naphthol derivative | C-O | Ether-linked Fluorophore |
Catalysis
Pyrazine-Based Ligands in Catalytic Systems
The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate to a metal center and modulate its reactivity and selectivity. Pyrazine derivatives are attractive candidates for ligand design due to the presence of two nitrogen atoms that can act as coordination sites. The substitution pattern on the pyrazine ring can be tailored to fine-tune the steric and electronic properties of the resulting ligand.
This compound offers a synthetic handle to introduce a variety of donor atoms, which can then participate in metal coordination. The bromine atom can be displaced by nucleophiles containing other potential donor atoms, such as phosphorus, sulfur, or additional nitrogen atoms.
A prominent example would be the reaction of this compound with a phosphine (B1218219) nucleophile, such as diphenylphosphine (B32561) (HPPh₂), in the presence of a base. This would lead to the formation of a pyrazine-phosphine ligand, where the pyrazine nitrogen and the phosphine phosphorus can act as a bidentate P,N-ligand. Such ligands are known to be effective in a variety of catalytic transformations, including cross-coupling reactions and hydrogenation.
Similarly, reaction with a thiol or an amine containing another donor group could lead to the synthesis of bidentate or even tridentate ligands. For example, reaction with 2-aminothiophenol (B119425) could potentially yield a ligand with N, S, and pyrazine-N donor atoms.
The steric bulk around the metal center can be influenced by the methyl group on the pyrazine ring and the substituents on the newly introduced donor atom. This steric environment plays a crucial role in determining the selectivity of the catalytic reaction. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be modified by the electron-donating or -withdrawing nature of the substituents.
While the direct use of ligands derived from this compound is not widely reported, the synthesis and application of pyrazine-based ligands in catalysis is an active area of research. For instance, pyrazine-based pincer ligands have been successfully employed in the catalytic hydrogenation of CO₂. beilstein-journals.org
Table 3: Potential Pyrazine-Based Ligands from this compound
| Nucleophile | Donor Atoms in Ligand | Potential Catalytic Applications |
| Diphenylphosphine | P, N | Cross-coupling, Hydrogenation |
| 2-Aminothiophenol | N, S, N | Oxidation, C-H activation |
| 2-(Diphenylphosphino)aniline | P, N, N | Various cross-coupling reactions |
Future Research Directions and Perspectives
Novel Synthetic Routes to 2-(1-Bromoethyl)-3-methylpyrazine
The development of efficient and sustainable methods for the synthesis of this compound is a primary area of future research. Current synthetic approaches may be limited by factors such as harsh reaction conditions, low yields, or the use of hazardous reagents. Future investigations are expected to focus on greener and more atom-economical routes.
One promising avenue is the application of biocatalysis. Enzymatic reactions, known for their high selectivity and mild operating conditions, could offer a more sustainable alternative to traditional chemical methods. nih.gov For instance, the use of enzymes like lipases for the synthesis of pyrazinamide (B1679903) derivatives has been demonstrated, and similar principles could be adapted for the synthesis of this compound. nih.gov The development of a one-step catalytic synthesis using commercially available and low-cost enzymes would not only simplify the process but also align with the principles of green chemistry. nih.gov
Another area of exploration is the use of novel catalytic systems. This could involve the design of new transition metal catalysts or organocatalysts that can facilitate the key bond-forming reactions with higher efficiency and selectivity. Research into C-H activation strategies could also provide a more direct route to functionalized pyrazines, avoiding the need for pre-functionalized starting materials.
Exploration of Undiscovered Reactivity Pathways
The bromine atom in this compound imparts a high degree of reactivity, making it a valuable precursor for a wide range of chemical transformations. While its utility in nucleophilic substitution reactions is anticipated, a deeper exploration of its reactivity is warranted. The reactivity of halopyridines can serve as a useful analogy, where the halogen's reactivity can be "switched on" or enhanced under certain conditions. nih.gov
Future research will likely focus on its participation in various coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of pyrazine-based π-conjugated materials for optoelectronic applications is a rapidly growing field, and this compound could serve as a key building block in the synthesis of such materials. rsc.org
Furthermore, investigating its reactivity under photochemical or electrochemical conditions could unveil novel reaction pathways and lead to the synthesis of unique molecular architectures. The influence of the pyrazine (B50134) ring's nitrogen atoms on the reactivity of the bromoethyl side chain is another area ripe for investigation, potentially leading to the discovery of unexpected reaction outcomes.
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry and sustainable manufacturing are increasingly influencing the synthesis of chemical compounds. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and easier scalability. mdpi.comresearchgate.net
The integration of the synthesis of this compound into a continuous flow system is a significant future research direction. rsc.orgrsc.org This would not only improve the efficiency and safety of its production but also facilitate its integration into multi-step syntheses of more complex molecules. rsc.org Researchers have successfully demonstrated the use of flow chemistry for the synthesis of other pyrazine derivatives, such as pyrazinamide, highlighting the feasibility of this approach. rsc.orgrsc.org A continuous-flow system for pyrazinamide synthesis has been developed using an immobilized enzyme, showcasing the potential for combining biocatalysis with flow technology for a highly sustainable process. nih.gov
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new synthetic routes and molecules. For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and predict the reactivity of the molecule. mdpi.com Such studies can help in elucidating reaction mechanisms and identifying the most favorable sites for chemical attack. uoanbar.edu.iq Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze non-covalent interactions, which are crucial for understanding its behavior in different environments. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(1-Bromoethyl)-3-methylpyrazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 3-methylpyrazine derivatives. For example, halogenation using brominating agents (e.g., Br₂ or NBS) in the presence of FeCl₃ as a catalyst under controlled conditions (e.g., 80°C for 4 hours) can introduce the bromoethyl group. Solvent selection (e.g., DCM or EtOAc) and purification via flash chromatography on aluminum oxide with Heptane-EtOAc gradients (90:10 to 80:20) are critical for achieving high purity (>95%) . Yield optimization may require iterative adjustments of stoichiometry and reaction time.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H NMR : Distinct signals for the bromoethyl group (δ ~1.98 ppm for methyl, δ 4.3–4.5 ppm for CH₂Br) and pyrazine protons (δ 8.3–8.5 ppm for aromatic protons).
- 13C NMR : Peaks at ~34.5 ppm (CH₂Br) and ~22.0 ppm (methyl group), with aromatic carbons in the 125–155 ppm range.
- Mass Spectrometry (EI) : A molecular ion peak [M⁺] with isotopic patterns (1:1 for Br) and fragment ions (e.g., m/z 287 for aryl derivatives) .
- GC-EAD : Used in ecological studies to confirm bioactivity via electrophysiological responses, though applicable only to volatile analogs .
Q. How can researchers assess the stability and degradation pathways of this compound under varying storage conditions?
- Methodological Answer : Stability is evaluated via accelerated aging studies (40–60°C, 75% humidity) and monitored by HPLC-UV (254 nm). Degradation products (e.g., dehydrohalogenation to vinylpyrazine) are identified using LC-MS. Storage under inert atmospheres (N₂) at 4°C in amber vials minimizes decomposition .
Advanced Research Questions
Q. How does the bromoethyl group in this compound influence its reactivity in Pd-catalyzed cross-coupling reactions, and what catalytic systems enhance efficiency?
- Methodological Answer : The bromoethyl moiety acts as an electrophilic site, facilitating oxidative addition with Pd⁰ catalysts (e.g., Pd(OAc)₂). Bimetallic systems (e.g., Pd-Ru) improve ortho-directed C–H arylation, achieving >70% yield in coupling reactions. Key parameters include ligand selection (e.g., JohnPhos for steric hindrance) and solvent polarity (DMF > DCM) to stabilize intermediates. Mechanistic studies via DFT calculations or in situ NMR can validate transition states .
Q. What strategies mitigate competing side reactions (e.g., elimination or over-alkylation) during nucleophilic substitution of this compound?
- Methodological Answer :
- Base Selection : Bulky bases (e.g., DIEA) in DMF at 100°C suppress β-hydride elimination.
- Protecting Groups : Boc or Pht groups on amines prevent undesired nucleophilic attacks.
- Reaction Monitoring : TLC (hexane:EtOAc 1:8) or GC-MS tracks progress to terminate reactions at optimal conversion (~80–90%). Post-reaction quenching with aqueous NH₄Cl and extraction (3× EtOAc) isolates the product .
Q. How can this compound be leveraged to synthesize bioactive pyrazine derivatives targeting specific enzymes or receptors?
- Methodological Answer : The bromoethyl group enables alkylation of biomolecules (e.g., thiols in enzyme active sites). For example:
- Anticancer Agents : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized ligands forms triazole derivatives. Reaction conditions: CuSO₄·5H₂O (0.3 equiv.), sodium ascorbate (0.6 equiv.), H₂O:DCM (1:2), 2 h at RT .
- Antimicrobial Derivatives : SN2 substitution with piperazine derivatives (e.g., 1-(6-bromopyridin-2-yl)-4-ethylpiperazine) under reflux in acetonitrile yields compounds screened via MIC assays .
Data Contradictions and Validation
Q. Discrepancies in reported yields for bromoethylpyrazine derivatives: How should researchers reconcile conflicting data from synthetic studies?
- Methodological Answer : Contradictions often arise from solvent purity, catalyst lot variability, or subtle differences in workup protocols. Reproducibility requires:
- Standardized Reagents : Use anhydrous solvents (H₂O < 50 ppm) and freshly distilled catalysts.
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation.
- Statistical Optimization : DOE (Design of Experiments) identifies critical factors (e.g., temperature, stoichiometry) for yield maximization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
